molecular formula C17H18O B13733156 1,1-Diphenyl-pentan-2-one CAS No. 41997-44-8

1,1-Diphenyl-pentan-2-one

Cat. No.: B13733156
CAS No.: 41997-44-8
M. Wt: 238.32 g/mol
InChI Key: IERSZKXOIWQGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-pentan-2-one (systematic IUPAC name: 1,1-diphenylpentan-2-one) is a ketone derivative featuring two phenyl groups attached to the first carbon of a pentan-2-one backbone. The presence of two phenyl groups likely enhances steric bulk and electron delocalization, differentiating it from simpler mono-phenyl or aliphatic ketones .

Properties

CAS No.

41997-44-8

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1,1-diphenylpentan-2-one

InChI

InChI=1S/C17H18O/c1-2-9-16(18)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3

InChI Key

IERSZKXOIWQGDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-pentan-2-one can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with n-butyl bromide in the presence of sodium amide in liquid ammonia. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with n-butyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,1-Diphenyl-pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-pentan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl groups can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 1,1-Diphenyl-pentan-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Potential Applications
This compound C₁₇H₁₈O 238.33 Not explicitly listed Two phenyl groups at C1, ketone at C2 Pharmaceutical intermediates, ligands
1-Phenylpentan-2-one C₁₁H₁₄O 162.23 6683-92-7 One phenyl group at C1, ketone at C2 Fragrance synthesis, solvents
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 105638-31-1 Methoxy-substituted phenyl at C3, ketone at C2 Drug precursor, agrochemicals
1,15-Diphenylpentadecane-3,5,11,13-tetrone C₂₇H₂₈O₄ 440.51 2909-96-8 Extended carbon chain with four ketones Polymer additives, specialty chems

Key Observations :

  • Substituent Influence: 3-(3,4-Dimethoxyphenyl)pentan-2-one demonstrates how electron-donating methoxy groups enhance solubility and modulate electronic properties, a feature absent in the non-substituted diphenyl variant .
  • Chain Length and Functionality : The extended chain and multiple ketones in 1,15-Diphenylpentadecane-3,5,11,13-tetrone suggest utility in cross-linking or coordination chemistry, contrasting with the shorter pentan-2-one backbone of the target compound .

Reactivity Trends :

  • Ketone Stability : Aliphatic ketones (e.g., 1-Phenylpentan-2-one) are more prone to oxidation than aryl-substituted variants like this compound, where phenyl groups may stabilize the carbonyl via resonance .
  • Coordination Chemistry: Phosphine-containing analogs (e.g., 1-[2-(Diphenylphosphino)phenyl]ethanone, CAS 50777-63-4) highlight the role of electron-rich groups in metal-ligand interactions, suggesting that this compound could serve as a precursor for phosphine ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.